molecular formula C11H16ClNO2 B3037824 D-Phenylalanine ethyl ester hydrochloride CAS No. 63060-94-6

D-Phenylalanine ethyl ester hydrochloride

Cat. No.: B3037824
CAS No.: 63060-94-6
M. Wt: 229.7 g/mol
InChI Key: FPFQPLFYTKMCHN-HNCPQSOCSA-N
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Description

D-Phenylalanine ethyl ester hydrochloride: is a chemical compound with the molecular formula C11H15NO2·HCl. It is an ester derivative of D-phenylalanine, an amino acid. This compound is often used in peptide synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine ethyl ester hydrochloride typically involves the esterification of D-phenylalanine with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: D-Phenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield D-phenylalanine and ethanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: D-phenylalanine and ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding ketones.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Chemistry: D-Phenylalanine ethyl ester hydrochloride is widely used in peptide synthesis as a building block. It is also used in the synthesis of various organic compounds and intermediates.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It serves as a substrate for various enzymatic reactions.

Medicine: this compound has potential therapeutic applications. It is studied for its role in pain management and as a potential treatment for certain neurological disorders.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of fine chemicals and as a reagent in analytical chemistry.

Comparison with Similar Compounds

  • L-Phenylalanine ethyl ester hydrochloride
  • D-Phenylalanine methyl ester hydrochloride
  • L-Phenylalanine methyl ester hydrochloride

Comparison: D-Phenylalanine ethyl ester hydrochloride is unique due to its specific stereochemistry (D-form) and the presence of an ethyl ester group. This distinguishes it from its L-form counterpart and methyl ester derivatives. The D-form is often preferred in certain synthetic applications due to its specific reactivity and interaction with biological systems.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-phenylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFQPLFYTKMCHN-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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